![molecular formula C18H15N3O3S B2997309 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 895454-37-2](/img/structure/B2997309.png)
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Molecular Structure Analysis
Benzamides have a planar structure due to the conjugation between the benzene ring and the amide group. The cyano and dimethoxy groups would likely have an impact on the electronic structure of the molecule .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” might undergo would depend on the specific properties of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure of the compound .Scientific Research Applications
Synthesis and Anticancer Activity
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that can be synthesized from various benzothiazole derivatives. Research has shown that similar benzothiazole derivatives exhibit significant anticancer activities. For instance, novel heterocycles containing benzothiazole fused with pyrimidines and pyrazoles have been reported to possess activity against different types of cancers. These compounds have been tested for their in-vitro anticancer activity towards human cancer cell lines, with some exhibiting remarkable activity against various cancer lines (Waghmare et al., 2013).
Colorimetric Sensing of Fluoride Anions
Another application of similar compounds is in the colorimetric sensing of fluoride anions. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit a drastic color transition in response to fluoride anion at mM concentrations, demonstrating excellent performance for naked-eye detection of fluoride anion in solution. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Synthesis of Benzamide Derivatives
The synthesis of various benzamide derivatives, including those related to 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, has been explored in scientific research. These compounds are characterized using techniques like IR, NMR, mass spectrometry, and X-ray analysis, contributing to the field of chemical synthesis and characterization (Hossaini et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that their targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of these mediators, thereby exerting an anti-inflammatory effect .
Result of Action
If the compound does indeed inhibit cox enzymes, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .
properties
IUPAC Name |
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-13-8-14(23-2)15(24-3)9-16(13)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIDSLPLLXUAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
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